Cas no 159440-07-0 (Peptide 7172)

Peptide 7172 structure
Peptide 7172 structure
Nome del prodotto:Peptide 7172
Numero CAS:159440-07-0
MF:C80H127N6O16P
MW:1459.86876511574
CID:1338241
PubChem ID:462263

Peptide 7172 Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-phenylalanyl-3-(naphthalen-1-yl)-D-alanyl}piperidine-4-carbo
    • (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-pheny
    • Peptide 7172
    • DPPE-Suc-[D-Phe]-[D-.alpha.-Nal]-Pip-[.alpha.-(OH)-Leu]-Val-NH2
    • 159440-07-0
    • 4-Piperidinecarboxylic acid, 1-(N-(N-(9-hydroxy-9-oxido-1,4,15-trioxo-12-((1-oxohexadecyl)oxy)-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl)-D-phenylalanyl)-3-(1-naphthalenyl)-D-alanyl)-, 1-(((1-(aminocarbonyl)-2-methylpropyl)amino)carbonyl)-3-methylbutyl ester, stereoisomer
    • 4-Piperidinecarboxylic acid, 1-[N-[N-[9-hydroxy-9-oxido-1,4,15-trioxo-12-[(1-oxohexadecyl)oxy]-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl]-D-phenylalanyl]-3-(1-naphthalenyl)-D-alanyl]-, 1-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-3-methylbutyl ester, stereoisomer
    • DPPE-Suc-(D-Phe)-(D-alpha-Nal)-Pip-(alpha-(OH)-Leu)-Val-NH2
    • Inchi: 1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1
    • Chiave InChI: OYVFOBHYQBAHFL-VNUODVNLSA-N
    • Sorrisi: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])C(N([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@]([H])(C([H])([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C(N1C([H])([H])C([H])([H])C([H])(C(=O)O[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O)=O)=O)OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 1458.90461898g/mol
  • Massa monoisotopica: 1458.90461898g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 103
  • Conta legami ruotabili: 60
  • Complessità: 2470
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 17.8
  • Superficie polare topologica: 315

Raccomanda articoli

Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.